3-Bromo-1H-indazol-6-ol
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Overview
Description
3-Bromo-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the third position and a hydroxyl group at the sixth position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-indazol-6-ol can be achieved through various methods. One common approach involves the bromination of 1H-indazole-6-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Another method involves the cyclization of appropriate precursors. For instance, 2-bromoaniline can be reacted with formamide to form 3-bromo-1H-indazole, which can then be hydroxylated at the sixth position using suitable oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-indazol-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydroxyl group at the sixth position can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-bromo-1H-indazole using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid, dichloromethane.
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted indazole derivatives.
Oxidation: Formation of ketones or quinones.
Reduction: Formation of 3-bromo-1H-indazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity. Additionally, it can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Bromo-1H-indazol-6-ol can be compared with other indazole derivatives such as:
1H-indazole-6-ol: Lacks the bromine atom, which may result in different biological activities and reactivity.
3-Chloro-1H-indazol-6-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological interactions.
3-Iodo-1H-indazol-6-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-2H-indazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURPDMPJHDQNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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